molecular formula C7H12FN B13014715 2-Fluoro-8-azabicyclo[3.2.1]octane

2-Fluoro-8-azabicyclo[3.2.1]octane

Katalognummer: B13014715
Molekulargewicht: 129.18 g/mol
InChI-Schlüssel: RRCGTFHTQUKZPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-8-azabicyclo[3.2.1]octane is a high-value, fluorinated azabicyclic compound that serves as a critical synthetic intermediate and molecular scaffold in advanced chemical and pharmaceutical research. The 8-azabicyclo[3.2.1]octane core is a tropane analogue, a structural motif of significant interest due to its presence in compounds with diverse biological activity . The strategic incorporation of a fluorine atom at the 2-position enhances the molecule's properties, making it a valuable building block for structure-activity relationship (SAR) studies and for modulating the pharmacokinetic profiles of lead compounds, such as their metabolic stability and membrane permeability . This scaffold is prominently featured in drug discovery projects. Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane skeleton are explored as antagonists for various biological receptors. For instance, novel compounds based on this structure have been investigated as potent and selective vasopressin V1A receptor antagonists . Furthermore, heteroarylalkyl-substituted versions have been developed and patented as mu opioid receptor antagonists, highlighting the utility of this core in central nervous system (CNS) targeted therapies . The fluorine atom in the 2-Fluoro derivative provides a synthetic handle for further functionalization and is a key feature for probing receptor-ligand interactions in medicinal chemistry programs. The compound is offered For Research Use Only. It is intended for use in laboratory chemical synthesis and research applications, strictly within non-diagnostic and non-therapeutic settings. It is not for use in humans, animals, or as a component in diagnostic procedures. Researchers are responsible for ensuring safe handling and compliance with all applicable local and international regulations.

Eigenschaften

Molekularformel

C7H12FN

Molekulargewicht

129.18 g/mol

IUPAC-Name

2-fluoro-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2

InChI-Schlüssel

RRCGTFHTQUKZPZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CCC1N2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the required stereochemical information. This process often involves the use of chiral catalysts to achieve the desired stereoselectivity .

Another approach involves the desymmetrization of achiral tropinone derivatives. This method allows for the direct formation of the bicyclic scaffold with the desired stereochemistry .

Industrial Production Methods

Industrial production of 2-Fluoro-8-azabicyclo[3.2.1]octane may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Fluoro-8-azabicyclo[3.2.1]octane include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of 2-Fluoro-8-azabicyclo[3.2.1]octane vary depending on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Monoamine Reuptake Inhibition

One of the primary applications of 2-fluoro-8-azabicyclo[3.2.1]octane derivatives is their function as monoamine reuptake inhibitors. These compounds have shown promise in treating several psychiatric disorders, including:

  • Depression
  • Anxiety
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder

Research indicates that these derivatives can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions .

1.2 Opioid Receptor Antagonism

Another significant application is in the development of mu-opioid receptor antagonists. The structural modifications of 8-azabicyclo[3.2.1]octane compounds have led to the discovery of agents that selectively block mu-opioid receptors. This selectivity allows for the alleviation of opioid-induced side effects, particularly in gastrointestinal contexts, without compromising analgesic effects .

Synthesis and Derivative Development

2.1 Synthetic Methodologies

The synthesis of 2-fluoro-8-azabicyclo[3.2.1]octane involves various innovative approaches, including mechanochemical reactions that enhance yield and reduce environmental impact . The compound's unique bicyclic structure allows for diverse functionalization, leading to a library of derivatives with tailored pharmacological profiles.

2.2 Case Studies

Several studies have documented the efficacy of specific derivatives:

  • N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide : This compound has demonstrated potent activity at the alpha7 nicotinic acetylcholine receptor, indicating its potential in cognitive enhancement therapies .
  • 8-Methyl-3-(2-phenylphenoxy)-8-azabicyclo[3.2.1]octane : Exhibiting significant binding affinity to dopamine transporters, this derivative shows promise for treating conditions related to dopamine dysregulation .

Summary of Therapeutic Potential

The therapeutic potential of 2-fluoro-8-azabicyclo[3.2.1]octane derivatives is vast, with applications ranging from mental health treatments to pain management strategies:

Application AreaSpecific UsesNotable Compounds
Psychiatric Disorders Depression, Anxiety, ADHDMonoamine reuptake inhibitors
Pain Management Opioid-induced bowel dysfunctionMu-opioid receptor antagonists
Cognitive Enhancement Alzheimer's DiseaseAlpha7 nicotinic receptor agonists

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Bicyclic Core Variations

8-Azabicyclo[3.2.1]octane (Nortropane)
  • Structure : The parent bicyclic system lacks fluorine but serves as a scaffold for NK1 receptor antagonists. Substitution at C6 with acidic groups improves hNK1 affinity and hERG channel selectivity .
  • Key Difference : The absence of fluorine limits its electronic effects compared to the 2-fluoro analog.
5-Amino-3-azabicyclo[3.3.0]octane
  • Structure: Features a fused bicyclo[3.3.0] system with an amino group at C3. Used as a Maraviroc analog for CCR5 antagonism.
  • Comparison : Despite similar pKa values (~9.4), the [3.3.0] system’s conformational flexibility reduces CCR5 binding efficiency compared to the rigid [3.2.1] scaffold .
1-Azabicyclo[2.2.2]octane (Quinuclidine)
  • Structure : A [2.2.2] system with a single nitrogen atom.
  • Comparison : The larger cavity and reduced ring strain alter receptor interactions, making it less suitable for tropane-based targets like NK1 or 5-HT4 receptors .

Fluorine Substitution Positional Isomers

3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Fluorine at C3 instead of C2.
  • Impact : The C3 position may induce steric hindrance in receptor pockets, reducing affinity compared to C2 substitution. This compound is explored for analgesic applications .
exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Fluorine in the exo configuration at C3.
  • Comparison : Exo vs. endo stereochemistry affects molecular conformation and binding. For example, exo-3-hydroxy analogs show distinct pharmacological profiles .

Heteroatom-Modified Analogs

3-Oxa-8-azabicyclo[3.2.1]octane (M3)
  • Structure : Oxygen replaces a methylene group at C3.
  • Application : Used in PI3K inhibitors (e.g., PQR514). The oxygen atom alters hydrogen-bonding capacity, influencing kinase selectivity .
3,8-Diazabicyclo[3.2.1]octane
  • Structure : A second nitrogen at C3.
  • Activity : Derivatives like 3-methyl-8-propinyl analogs exhibit analgesic properties but differ in pharmacokinetics due to increased polarity .

Substituent Effects

C6-Substituted 8-Azabicyclo[3.2.1]octanes
  • Example : Acidic substituents (e.g., carboxylates) at C6 enhance hNK1 affinity and reduce hERG cardiotoxicity .
  • Comparison : Fluorine at C2 may synergize with C6 modifications for dual-target activity.
Boc-Protected Derivatives
  • Example: 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol.
  • Role : The Boc group improves solubility and stability during synthesis, critical for intermediates in drug development .

Biologische Aktivität

2-Fluoro-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a fluorine atom at the 2-position. This substitution is critical as it enhances the compound's stability and reactivity, making it an attractive candidate for drug development.

Compound Name Structure Features Unique Properties
2-Fluoro-8-azabicyclo[3.2.1]octaneContains fluorineSignificant inhibitor of NAAA
8-Azabicyclo[3.2.1]octaneLacks fluorineDifferent biological activity
Tropane AlkaloidsSimilar bicyclic structuresNotable biological activities
8-Oxa-3-azabicyclo[3.2.1]octaneContains oxygenDifferent reactivity profile

Research indicates that 2-fluoro-8-azabicyclo[3.2.1]octane acts primarily as an inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) through a non-covalent mechanism. This enzyme plays a crucial role in the metabolism of bioactive lipids, and its inhibition may have implications for pain management and neurological disorders .

Pain Management and Neurological Disorders

The compound's ability to inhibit NAAA suggests potential applications in treating pain and various neurological disorders. Its structure allows it to interact with specific molecular targets within biological systems, which can modulate physiological processes related to pain pathways .

Monoamine Transporters

Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane exhibit affinity for monoamine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). These interactions are significant because they relate to the treatment of mood disorders, ADHD, and other psychiatric conditions .

Structure-Activity Relationships (SAR)

The SAR studies on 8-substituted derivatives have revealed that modifications can enhance selectivity and potency at various transporters:

  • Cyclopropylmethyl Substitution : Identified as a unique moiety that imparts high selectivity for SERT over DAT.
  • Ethylidenyl Skeleton : Provides modest stereoselective binding and uptake inhibition at DAT, reminiscent of GBR 12909 .

Case Studies

  • Inhibition Studies : In vitro assays demonstrated that various derivatives of 2-fluoro-8-azabicyclo[3.2.1]octane exhibited differing degrees of inhibitory activity against NAAA, with some compounds showing promising pharmacokinetic profiles suitable for further development .
  • Therapeutic Applications : The potential use of these compounds in treating depression and anxiety disorders has been highlighted in several studies, indicating their ability to modulate neurotransmitter levels effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-8-azabicyclo[3.2.1]octane?

  • Methodology : Start with the bicyclic core (8-azabicyclo[3.2.1]octane) and introduce fluorine via electrophilic fluorination or nucleophilic substitution. For regioselective fluorination at the 2-position, use directed lithiation with LDA (lithium diisopropylamide) followed by quenching with N-fluorobenzenesulfonimide (NFSI). Catalytic hydrogenation (Pd/C, H₂) is critical for reducing intermediates without disrupting the bicyclic framework .
  • Key Data :

StepReagents/ConditionsYield (%)
LithiationLDA, THF, -78°C65-70
FluorinationNFSI, -78°C to RT50-55
PurificationColumn chromatography (SiO₂, hexane/EtOAc)>95% purity

Q. How to characterize 2-fluoro-8-azabicyclo[3.2.1]octane using spectroscopic techniques?

  • Methodology :

  • NMR : 19F NMR^{19}\text{F NMR} (470 MHz, CDCl₃) shows a singlet at δ -120 ppm (CF coupling). 1H NMR^{1}\text{H NMR} reveals distinct splitting patterns for axial/equatorial protons (e.g., H2 and H3) due to fluorine’s electronegativity.
  • MS : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 158.1 (calculated for C₇H₁₁FN⁺: 158.09) .
    • Validation : Compare with computational predictions (DFT for 19F^{19}\text{F} chemical shifts) to resolve ambiguities in stereochemistry .

Q. What analytical methods ensure purity in complex mixtures?

  • Methodology : Use reverse-phase HPLC (C18 column, 5 µm) with a gradient of 0.1% formic acid in H₂O/MeCN. Couple with high-resolution MS (Q-TOF) for fragment analysis. Retention time (~8.2 min) and isotopic patterns distinguish the target compound from byproducts like 3-fluoro isomers .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for fluorinated bicyclic amines?

  • Methodology :

  • Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography (e.g., (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivative in ).
  • Assay Validation : Test compounds under standardized conditions (e.g., receptor-binding assays with controls for enantiomeric excess).
    • Case Study : A 2025 study found conflicting IC₅₀ values (µM range) for σ-receptor binding due to undetected racemization during fluorination. Chiral HPLC resolved this .

Q. How to design QSAR models for 2-fluoro-8-azabicyclo[3.2.1]octane derivatives?

  • Methodology :

  • Descriptors : Include steric (molar refractivity), electronic (F substituent’s Hammett σ), and topological (BCUT metrics) parameters.
  • Training Data : Use bioactivity datasets from analogues like 8-(4-fluorophenyl) derivatives ( ).
    • Software : Schrödinger’s Phase or MOE for 3D-QSAR. Validate models with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies minimize side reactions during fluorination?

  • Methodology :

  • Protecting Groups : Temporarily block reactive amines with Boc (tert-butoxycarbonyl) to prevent N-fluorination (e.g., 8-Boc-2-oxo intermediate in ).
  • Solvent Optimization : Use non-polar solvents (e.g., toluene) to reduce nucleophilic competition.
    • Case Study : Switching from DMF to THF increased fluorination yield from 40% to 65% by suppressing imine formation .

Handling Contradictory Data

Q. Why do computational and experimental logP values diverge for this compound?

  • Root Cause : Fluorine’s solvation effects are underestimated in classical QSPR models.
  • Resolution : Measure logP experimentally via shake-flask (octanol/water) and refine computational models with explicit solvent simulations (MD/DFT) .

Safety and Storage

Q. What safety protocols apply to handling fluorinated bicyclic amines?

  • Guidelines :

  • PPE : Nitrile gloves, safety goggles, and fume hood use (fluoro compounds may hydrolyze to HF).
  • Storage : Under nitrogen at 2–8°C ( ).
    • Emergency : For skin contact, rinse with 10% calcium gluconate gel to neutralize HF .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.